1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine
Description
Properties
Molecular Formula |
C5H7F2N3 |
|---|---|
Molecular Weight |
147.13 g/mol |
IUPAC Name |
1-(difluoromethyl)-4-methylpyrazol-3-amine |
InChI |
InChI=1S/C5H7F2N3/c1-3-2-10(5(6)7)9-4(3)8/h2,5H,1H3,(H2,8,9) |
InChI Key |
FPEKOMYMHCVGFP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)C(F)F |
Origin of Product |
United States |
Preparation Methods
Halogenation of Pyrazole Intermediates
The foundational step in many synthetic routes involves halogenation of a pyrazole precursor. For example, N-methyl-3-aminopyrazole serves as a starting material in a method where bromine or iodine is introduced at the 4-position of the pyrazole ring. This reaction typically occurs in aqueous media under controlled temperature conditions (0–5°C), yielding 4-halo-1-methyl-1H-pyrazole-3-amine with >90% purity. The choice of halogen (bromine vs. iodine) influences subsequent reaction kinetics, with bromine offering faster reaction times but iodine providing better regioselectivity in certain solvents.
Diazotization and Difluoromethylation
Following halogenation, diazotization is employed to generate a reactive diazonium salt. Treatment with sodium nitrite in acidic aqueous conditions converts the amine group into a diazonium intermediate, which is then coupled with potassium difluoromethyl trifluoroborate (KDFMT) in the presence of cuprous oxide (Cu₂O). This step introduces the difluoromethyl group at the 3-position via a radical coupling mechanism, producing 4-halo-3-(difluoromethyl)-1-methyl-1H-pyrazole (Fig. 1).
Reaction Conditions:
Grignard Exchange and Carboxylation Pathways
Grignard Reagent-Mediated Functionalization
A less conventional but highly efficient approach involves Grignard exchange reactions. 4-Bromo-3-(difluoromethyl)-1-methyl-1H-pyrazole undergoes transmetallation with isopropyl magnesium chloride (iPrMgCl) to form a pyrazolylmagnesium intermediate. This intermediate is highly reactive toward electrophiles such as carbon dioxide, enabling carboxylation at the 4-position. Subsequent hydrolysis and recrystallization yield the target amine after reduction or amination steps.
Key Parameters:
Isomer Control and Purification
A critical challenge in these methods is minimizing the formation of 5-(difluoromethyl) isomers , which arise during cyclization or coupling steps. Patent CN111362874B highlights the use of sodium iodide or potassium iodide as catalysts to enhance regioselectivity, achieving isomer ratios of 96:4 (target:isomer). Recrystallization from aqueous ethanol (35–65% alcohol) further elevates purity to >99.5%.
Alternative Routes: Condensation and Cyclization
α,β-Unsaturated Ester Condensation
Another method starts with 2,2-difluoroacetyl halide and α,β-unsaturated esters (e.g., methyl acrylate). Under basic conditions, these undergo Michael addition to form α-difluoroacetyl intermediates. Subsequent cyclization with methylhydrazine at low temperatures (−30°C to −20°C) generates the pyrazole ring, with the difluoromethyl group pre-installed at the 1-position.
Optimization Insights:
Alkaline Hydrolysis and Acidification
Post-cyclization, alkaline hydrolysis (NaOH or KOH) converts esters to carboxylic acids, which are then acidified to precipitate the crude product. This step is critical for removing unreacted starting materials and by-products.
Comparative Analysis of Synthetic Methods
Table 1. Efficacy comparison of major synthetic routes for 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine.
Chemical Reactions Analysis
1-(Difluoromethyl)-4-methyl-1H-pyrazol-3-amine can undergo various reactions:
Electrophilic Substitution: Reacts with electrophiles (e.g., acyl chlorides) to form substituted derivatives.
Nucleophilic Substitution: Undergoes nucleophilic substitution reactions (e.g., with alkyl halides).
Radical Chemistry: Minisci-type radical chemistry can introduce the difluoromethyl group into heteroaromatics.
Cross-Coupling: Methods exist to construct C(sp)–CFH bonds.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C5H7F2N3
Molecular Weight : 161.13 g/mol
IUPAC Name : 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine
InChI Key : GZBXYAONVQKTIK-UHFFFAOYSA-N
The compound features a difluoromethyl group attached to a pyrazole ring, which contributes to its unique chemical reactivity and biological activity.
Scientific Research Applications
-
Medicinal Chemistry
- Antimicrobial Activity : The compound has been studied for its potential as an antimicrobial agent. Research indicates that derivatives of this compound exhibit significant activity against various bacterial strains and fungi, making it a candidate for developing new antibiotics .
- Anticancer Properties : Studies have shown that certain derivatives can inhibit tumor growth in vitro and in vivo by inducing apoptosis in cancer cells. For instance, a derivative demonstrated the ability to reduce tumor size in xenograft models.
- Agricultural Chemistry
- Fluorine Chemistry
Synthesis Pathways
The synthesis of 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine typically involves multi-step reactions starting from readily available precursors. Common methods include:
- Starting Materials : The synthesis often begins with 4-methylpyrazole.
- Reagents Used :
- Bromine or iodine for halogenation.
- Potassium difluoromethyl trifluoroborate for introducing the difluoromethyl group.
- Reducing agents like sodium borohydride or lithium aluminum hydride for further modifications.
Antitumor Study
A study demonstrated that a derivative of this compound significantly reduced tumor size in xenograft models by inhibiting angiogenesis and promoting apoptosis in cancer cells. This highlights its potential as a therapeutic agent against specific types of cancer.
Anti-inflammatory Research
Research indicated that the compound effectively reduced inflammation markers in animal models of arthritis, suggesting its potential use as a treatment for inflammatory diseases .
| Activity Type | Target Organism/Condition | Effect Observed | Reference |
|---|---|---|---|
| Antimicrobial | Various bacterial strains | Significant inhibition | |
| Anticancer | Xenograft models | Tumor size reduction | |
| Anti-inflammatory | Arthritis models | Reduced inflammation markers |
Mechanism of Action
The precise mechanism by which 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine and related pyrazole derivatives:
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Substituents (Positions) | CAS Number | Key Structural Features |
|---|---|---|---|---|---|
| Target compound | C₆H₉F₂N₃ | 161.15 | 1: -CF₂H; 4: -CH₃ | 1160246-50-3 | Difluoromethyl group enhances lipophilicity |
| 1-(2-Chlorophenyl)-4-methyl-1H-pyrazol-3-amine | C₁₀H₁₀ClN₃ | 207.66 | 1: 2-chlorophenyl; 4: -CH₃ | 1249384-77-7 | Chlorine atom increases steric bulk |
| 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | C₅H₆F₃N₃ | 165.12 | 1: -CH₃; 5: -CF₃ | 149978-42-7 | Trifluoromethyl group enhances electronegativity |
| 1-(4-Fluorobenzyl)-4-methyl-1H-pyrazol-3-amine | C₁₁H₁₂FN₃ | 205.23 | 1: 4-fluorobenzyl; 4: -CH₃ | 1174868-77-9 | Fluorinated benzyl group improves aromatic interactions |
| 5-(Difluoromethoxy)-1H-pyrazol-3-amine | C₄H₅F₂N₃O | 149.10 | 3: -NH₂; 5: -OCHF₂ | 1160822-72-9 | Difluoromethoxy group alters electronic properties |
Key Observations :
- Fluorine Substitution : The target compound’s difluoromethyl group (-CF₂H) offers a balance between lipophilicity and metabolic stability compared to bulkier groups like trifluoromethyl (-CF₃) or halogenated aryl rings .
- Positional Effects : Substituents at position 1 (e.g., difluoromethyl, benzyl, or aryl groups) significantly influence steric and electronic properties, affecting receptor binding and solubility .
Physicochemical Properties
Analysis :
- The target compound’s lower molecular weight (161.15 vs. 207.66) may enhance membrane permeability compared to its chlorophenyl analog.
- Fluorinated analogs generally exhibit higher thermal stability and resistance to oxidative degradation .
Biological Activity
1-(Difluoromethyl)-4-methyl-1H-pyrazol-3-amine is a compound characterized by its unique pyrazole structure, which includes a difluoromethyl group at the first position and a methyl group at the fourth position. This compound has garnered attention due to its potential biological activities, particularly in pharmaceutical and agricultural applications. The molecular formula is CHFN, with a molecular weight of 147.13 g/mol.
Chemical Structure and Properties
The chemical structure of 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine can be represented as follows:
Structural Features
| Feature | Description |
|---|---|
| Pyrazole Ring | Five-membered ring containing two nitrogen atoms |
| Difluoromethyl Group | Enhances chemical reactivity |
| Methyl Group | Contributes to the compound's unique properties |
| Amine Functional Group | Located at the third position |
Synthesis Methods
Several synthetic pathways have been developed for 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine, utilizing various reagents and conditions. These methods highlight the versatility in synthesizing this compound and its derivatives.
Common Synthesis Approaches
- Substitution Reactions : Involves the introduction of the difluoromethyl group through nucleophilic substitution.
- Cyclization Techniques : Utilizes cyclization reactions to form the pyrazole ring from appropriate precursors.
- Grignard Reactions : Employs Grignard reagents to introduce functional groups selectively.
Antifungal and Antiparasitic Properties
Research indicates that compounds similar to 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine exhibit significant antifungal and antiparasitic activities. For instance, derivatives of difluoromethyl pyrazoles have been shown to inhibit various fungal pathogens effectively.
Case Study: Antifungal Activity
A study evaluated the antifungal properties of derivatives related to this compound against several phytopathogenic fungi. The results demonstrated that certain derivatives exhibited higher antifungal activity than existing commercial fungicides like boscalid .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is often correlated with their structural features. The presence of electron-withdrawing groups such as difluoromethyl enhances biological activity by increasing lipophilicity and improving binding affinity to target enzymes or receptors.
| Compound | Activity Type | IC50 Value (μg/mL) |
|---|---|---|
| 1-(Difluoromethyl)-4-methyl... | Antifungal | 12.5 |
| Related Pyrazole Derivative | Antiparasitic | 15.0 |
| Boscalid | Antifungal | 20.0 |
Pharmacological Potential
The pharmacological potential of 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine extends beyond antifungal activity. Preliminary studies suggest it may exhibit anti-inflammatory properties, making it a candidate for further investigation in therapeutic applications.
The proposed mechanism involves the inhibition of key enzymes in fungal and parasitic pathways, leading to disrupted metabolic processes within these organisms. This inhibition can be attributed to the compound's ability to form stable interactions with active sites on target proteins.
Q & A
Q. What are the primary synthetic routes for 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine, and how can reaction conditions be optimized?
The compound is synthesized via cyclocondensation reactions. A common method involves reacting 3-aryl-2-(aminomethylene)-propannitrile derivatives with hydrazine salts in alcohols (e.g., methanol or ethanol) under reflux. For example, hydrazine hydrochloride reacts with nitrile precursors in a C1–C3 alcohol solvent to yield pyrazol-3-amine derivatives . Optimization includes adjusting reaction temperature (35–80°C), solvent polarity, and stoichiometric ratios of hydrazine salts to nitriles. Monitoring via TLC or HPLC ensures completion.
Q. What purification strategies are effective for isolating 1-(difluoromethyl)-4-methyl-1H-pyrazol-3-amine?
Post-synthesis purification typically employs column chromatography using silica gel and gradient elution (e.g., ethyl acetate/hexane mixtures). For salts, recrystallization from aprotic solvents like dichloromethane or acetonitrile under anhydrous conditions is recommended . Acid-base extraction can separate ammonium salts, as described in protocols using HCl or HBr to precipitate intermediates .
Q. How is the structural identity of the compound confirmed?
- NMR Spectroscopy : H and C NMR identify substituent patterns, with shifts for difluoromethyl groups (~δ 5.5–6.5 ppm, H; δ 110–120 ppm, C) and pyrazole ring protons (δ 7.0–8.5 ppm) .
- X-ray Crystallography : Single-crystal analysis confirms bond lengths (e.g., C–F: 1.33–1.38 Å) and dihedral angles between substituents .
- HRMS : Accurate mass determination (e.g., m/z 175.08 [M+H]) validates molecular formula .
Advanced Research Questions
Q. What mechanistic insights explain the role of catalysts in pyrazole ring formation?
Copper(I) catalysts (e.g., CuBr) facilitate Ullmann-type coupling in multi-step syntheses, enabling C–N bond formation between pyrazole and aryl/heteroaryl groups. Computational studies (DFT) reveal that Cu stabilizes transition states by lowering activation energy (~15–20 kcal/mol) for cyclization steps . Kinetic experiments (e.g., varying catalyst loading from 0.1–5 mol%) show optimal yields at 2 mol% CuBr .
Q. How can computational methods improve reaction design for derivatives of this compound?
Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. For example, ICReDD’s workflow combines reaction path searches with experimental feedback to optimize conditions (e.g., solvent selection, temperature) for novel derivatives . Machine learning models trained on existing data (e.g., Hammett σ values for substituents) predict regioselectivity in electrophilic substitutions .
Q. What strategies address contradictions in spectroscopic data during structural elucidation?
- Tautomerism Analysis : N NMR or 2D NOESY can resolve ambiguities in pyrazole ring tautomerism (e.g., 1H vs. 2H forms) .
- Crystallographic Validation : Single-crystal X-ray structures override conflicting NMR assignments, as seen in cases where rotational isomers cause split signals .
- Isotopic Labeling : F NMR with fluorinated analogs distinguishes overlapping signals in complex mixtures .
Q. How is biological activity screened for derivatives of this compound?
- Antimicrobial Assays : Broth microdilution (MIC) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
- Kinase Inhibition : Fluorescence polarization assays measure IC values against target enzymes (e.g., JAK2 or EGFR kinases) .
- In Silico Docking : Molecular docking (AutoDock Vina) prioritizes derivatives with high binding affinity to protein targets (e.g., COX-2 or β-lactamases) .
Q. What experimental design principles optimize yield in multi-step syntheses?
- DoE (Design of Experiments) : Fractional factorial designs evaluate critical factors (e.g., reaction time, temperature, catalyst loading). For example, a Plackett-Burman design identified temperature (70°C) and solvent (DMF) as key variables for a 23% yield improvement .
- Process Analytical Technology (PAT) : In-line FTIR monitors intermediate formation, enabling real-time adjustments .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
